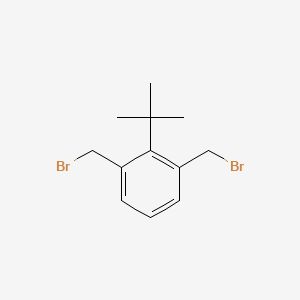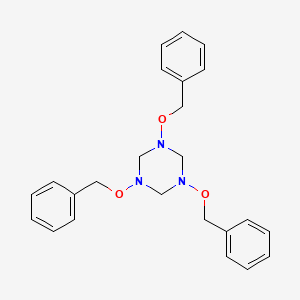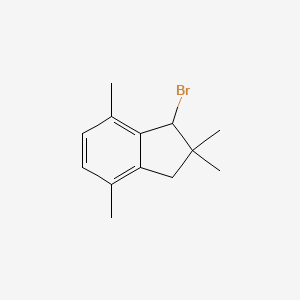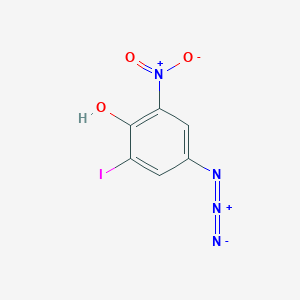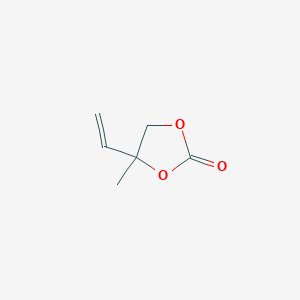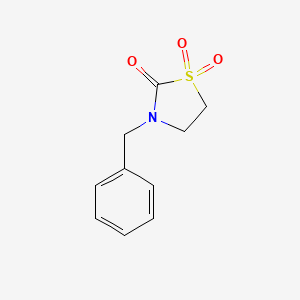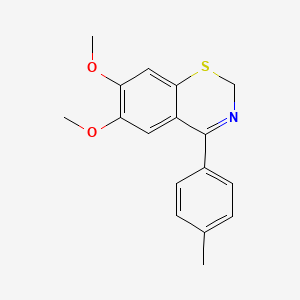![molecular formula C5H12Cl3O2PSi B14346307 {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-39-5](/img/structure/B14346307.png)
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound with the molecular formula C5H12Cl3O2PSi It is known for its unique structure, which includes a phosphonic dichloride group attached to a silyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylchlorosilane with 2-chloroethanol to form the intermediate {[(2-Chloroethoxy)(dimethyl)silyl]methyl}chloride. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may also be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphonamide derivatives, while hydrolysis results in phosphonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of phosphonates and phosphonamides.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, phosphonamide derivatives may have applications as enzyme inhibitors or antimicrobial agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonic derivatives. The molecular targets and pathways involved depend on the specific application and derivative being studied. For example, in biological systems, phosphonamide derivatives may inhibit enzymes by binding to their active sites.
類似化合物との比較
Similar Compounds
Dimethylphosphonic dichloride: Similar in structure but lacks the silyl ether moiety.
Ethylphosphonic dichloride: Similar in structure but has an ethyl group instead of the silyl ether moiety.
Trimethylsilylphosphonic dichloride: Similar in structure but has a trimethylsilyl group instead of the 2-chloroethoxy group.
Uniqueness
The uniqueness of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride lies in its combination of a silyl ether moiety with a phosphonic dichloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
90261-39-5 |
|---|---|
分子式 |
C5H12Cl3O2PSi |
分子量 |
269.6 g/mol |
IUPAC名 |
2-chloroethoxy-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C5H12Cl3O2PSi/c1-12(2,10-4-3-6)5-11(7,8)9/h3-5H2,1-2H3 |
InChIキー |
WKPDDYBJNXDXTF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CP(=O)(Cl)Cl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


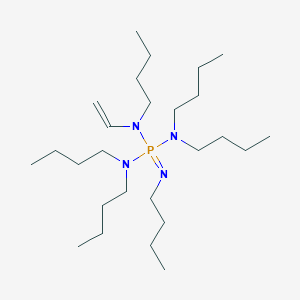
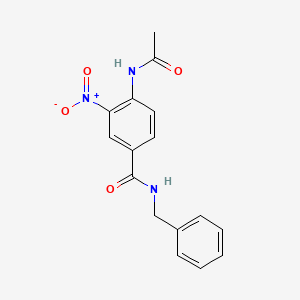
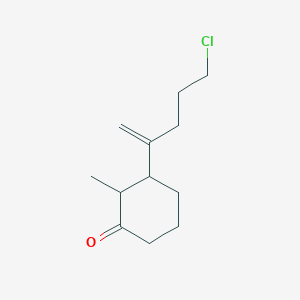
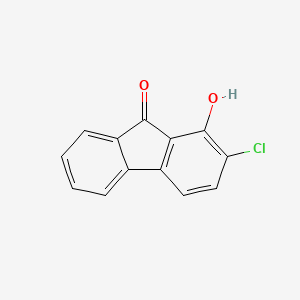
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
